molecular formula C10H10N2S2 B1479950 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098137-55-2

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479950
CAS No.: 2098137-55-2
M. Wt: 222.3 g/mol
InChI Key: UUOGOFHMPKWBPH-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which include the compound , are known to possess a wide range of therapeutic properties . They have been reported to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can lead to changes in the activity, cellular location, or association of the target protein with other proteins.

Biochemical Pathways

Thiophene derivatives are known to affect a wide range of pathways due to their diverse biological and physiological functions . For example, they can modulate estrogen receptors, which play a crucial role in the regulation of the reproductive system and other bodily functions . They can also inhibit kinases, which are involved in various signaling pathways that control cell growth, division, metabolism, and other processes .

Result of Action

Thiophene derivatives are known to have diverse biological and physiological effects . For example, they can exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to estrogen receptors, modulating their activity and affecting gene expression related to cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . In cancer cells, it has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Understanding the dosage-dependent effects of this compound is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The subsequent cyclization with a suitable dicarbonyl compound leads to the formation of the tetrahydrothiopyrano ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-acetylthiophene share the thiophene ring structure.

    Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromopyrazole share the pyrazole ring structure.

    Thiopyrano derivatives: Compounds like 2,3-dihydrothiopyrano[4,3-b]indole share the thiopyrano ring structure.

Uniqueness

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to the combination of the thiophene, pyrazole, and tetrahydrothiopyrano rings in a single molecule. This fusion of multiple heterocyclic systems imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-2-9(14-4-1)10-7-6-13-5-3-8(7)11-12-10/h1-2,4H,3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGOFHMPKWBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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